3-(Chloromethyl)-5-methylpyridine hydrochloride

Catalog No.
S1531021
CAS No.
1007089-84-0
M.F
C7H9Cl2N
M. Wt
178.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-5-methylpyridine hydrochloride

CAS Number

1007089-84-0

Product Name

3-(Chloromethyl)-5-methylpyridine hydrochloride

IUPAC Name

3-(chloromethyl)-5-methylpyridine;hydrochloride

Molecular Formula

C7H9Cl2N

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H

InChI Key

NCAHREJYXFDWGE-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)CCl.Cl

Synonyms

3-(Chloromethyl)-5-methylpyridine Hydrochloride;

Canonical SMILES

CC1=CC(=CN=C1)CCl.Cl

3-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound with the molecular formula C₇H₈ClN·HCl and a molecular weight of 178.06 g/mol. It is classified as a hydrochloride salt of 3-(chloromethyl)-5-methylpyridine, which is an organic compound featuring a pyridine ring substituted with both a chloromethyl group and a methyl group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of Rupatadine, an antihistamine used for treating allergic conditions .

CMMPH is likely to share some of the hazards common to chemicals containing chloromethyl groups. These can be irritants, corrosive, and potentially carcinogenic []. However, as with specific property data, detailed safety information for CMMPH may not be publicly available.

Intermediate in Organic Synthesis:

3-(Chloromethyl)-5-methylpyridine hydrochloride (3-CM-5-Mpy HCl) is primarily used as an intermediate in the synthesis of various organic compounds. Notably, it serves as a key building block in the production of Rupatadine (R701650), a second-generation antihistamine medication used to treat allergic rhinitis and urticaria [].

Potential Applications in Medicinal Chemistry:

The presence of the chloromethyl group in 3-CM-5-Mpy HCl makes it a versatile intermediate for further functionalization, offering potential for the development of novel therapeutic agents. Studies suggest its applicability in the synthesis of:

  • Anticancer drugs: By incorporating specific functional groups onto the chloromethyl moiety, researchers aim to create compounds that target cancer cells [].
  • Antimicrobial agents: Similar strategies are being explored to develop new drugs effective against various bacterial and fungal infections [].

Research in Radiopharmaceutical Development:

The unique properties of 3-CM-5-Mpy HCl have also attracted interest in the field of radiopharmaceuticals. Its ability to form stable complexes with radioisotopes like technetium-99m (Tc-99m) makes it a potential candidate for the development of diagnostic imaging agents [].

Due to its functional groups. Notably, the chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This property allows for the synthesis of more complex molecules by introducing different substituents at the chloromethyl position.

In addition, the pyridine nitrogen can act as a nucleophile in reactions involving electrophiles, leading to the formation of various derivatives. These reactions are significant in medicinal chemistry for developing new pharmaceutical agents.

The synthesis of 3-(Chloromethyl)-5-methylpyridine hydrochloride typically involves the chlorination of 5-methylpyridine. The process can be carried out using reagents such as phosphorus oxychloride or thionyl chloride to introduce the chloromethyl group at the 3-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

General Reaction Scheme

  • Chlorination:
    5 Methylpyridine+Cl23 Chloromethyl 5 methylpyridine\text{5 Methylpyridine}+\text{Cl}_2\rightarrow \text{3 Chloromethyl 5 methylpyridine}
  • Formation of Hydrochloride:
    3 Chloromethyl 5 methylpyridine+HCl3 Chloromethyl 5 methylpyridine hydrochloride\text{3 Chloromethyl 5 methylpyridine}+\text{HCl}\rightarrow \text{3 Chloromethyl 5 methylpyridine hydrochloride}

3-(Chloromethyl)-5-methylpyridine hydrochloride is primarily used in pharmaceutical applications as an intermediate in synthesizing Rupatadine and potentially other related compounds. Its ability to undergo further chemical transformations makes it valuable in drug development processes.

Additionally, it may find applications in research settings for studying pyridine derivatives and their biological activities.

Several compounds share structural similarities with 3-(Chloromethyl)-5-methylpyridine hydrochloride, particularly within the pyridine class:

Compound NameStructure TypeUnique Features
3-Methyl-5-chloropyridinePyridine derivativeLacks chloromethyl group; used in agrochemicals
2-Chloro-5-methylpyridinePyridine derivativeDifferent substitution pattern; potential herbicide
4-Chloro-3-methylpyridinePyridine derivativeDifferent position of chlorine; potential antifungal
RupatadineAntihistamineDirectly related as a product derived from 3-(Chloromethyl)-5-methylpyridine hydrochloride

These compounds exhibit varying biological activities and applications, highlighting the unique role of 3-(Chloromethyl)-5-methylpyridine hydrochloride as a precursor in pharmaceutical synthesis compared to others that may serve different industrial or therapeutic purposes.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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